molecular formula C9H12N2O B1370440 1-(Pyridin-4-yl)pyrrolidin-3-ol CAS No. 116721-57-4

1-(Pyridin-4-yl)pyrrolidin-3-ol

Cat. No. B1370440
CAS RN: 116721-57-4
M. Wt: 164.2 g/mol
InChI Key: HHYWFIGUFNRYPN-UHFFFAOYSA-N
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Description

“1-(Pyridin-4-yl)pyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule consists of a pyrrolidinyl group attached to the 4-position of pyridine .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis process for a similar compound, (S)-1-(pyridin-4-yl)-1,3-propanediol, was performed on a 100 g scale with a substrate concentration of up to 150 g/L, a yield of 93%, and an ee value of up to 99.9% .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring . The InChI code for this compound is 1S/C9H12N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h1-2,4,6,9,12H,3,5,7H2 .


Chemical Reactions Analysis

Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Organocatalyst Application : A derivative of 1-(Pyridin-4-yl)pyrrolidin-3-ol, namely 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, serves as an effective organocatalyst for asymmetric Michael addition, displaying good to high yield and excellent enantioselectivities. This indicates its potential role in enhancing the efficiency of chemical reactions through catalysis (Cui Yan-fang, 2008).

Physical Chemistry and Molecular Interaction

  • Spectroscopy and Physicochemical Studies : The compound has been studied for its spectroscopic and physicochemical properties, notably in compounds like 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, demonstrating the importance of intramolecular OH⋯N hydrogen bonding in determining its conformational properties (S. Laurella & M. Erben, 2016).

Biochemistry and Drug Development

  • Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibition : In the realm of antimalarial research, 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as novel inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase, showing promise as antimalarial prophylactic agents. This highlights its potential in developing new treatments for malaria (M. Okaniwa et al., 2021).

Material Science and Engineering

  • Applications in Organic Light-Emitting Diodes (OLEDs) : A related compound, 3-(1H-Pyrazol-1-yl)pyridine, has been used to construct bipolar host materials for phosphorescent organic light-emitting diodes, demonstrating the versatility of pyridin-4-yl derivatives in material science and engineering (Wei Li et al., 2016).

Chemical Synthesis

  • Synthesis of Pyrrolidine Derivatives : The compound is useful in synthesizing enantiomerically pure 4-substituted pyrrolidin-3-ols, serving as a building block for bioactive pyrrolidines. This showcases its role in the synthesis of complex molecules, crucial in pharmaceutical and chemical industries (Staffan Karlsson & H. Högberg, 2001).

Future Directions

The future directions for “1-(Pyridin-4-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their potential as antimalarial agents . Additionally, the design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors on biological activity .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-4-yl)pyrrolidin-3-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently due to its sp3-hybridization and stereochemistry . This compound has been shown to interact with enzymes such as prolyl-tRNA synthetase, which is involved in protein synthesis . The interaction with this enzyme can lead to inhibition of its activity, affecting protein synthesis and cellular functions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with prolyl-tRNA synthetase can lead to the inhibition of protein synthesis, which in turn affects cell growth and proliferation . Additionally, this compound may influence other cellular pathways, leading to changes in gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of prolyl-tRNA synthetase, inhibiting its activity and preventing the synthesis of proline-tRNA . This inhibition disrupts protein synthesis and affects various cellular functions. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activities and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits moderate stability in both human and rat liver microsomes . Over time, the degradation of this compound can lead to a decrease in its inhibitory effects on prolyl-tRNA synthetase and other enzymes. Long-term exposure to this compound may result in sustained inhibition of protein synthesis and alterations in cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by inhibiting specific enzymes and pathways. At higher doses, it may cause toxic or adverse effects due to excessive inhibition of protein synthesis and other cellular processes . Studies in animal models have shown that the compound’s efficacy and toxicity are dose-dependent, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes oxidative metabolism in the liver, mediated by enzymes such as cytochrome P450 . This metabolism can lead to the formation of metabolites that may have different biological activities and effects on cellular functions. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation in different cellular compartments . Additionally, binding proteins may facilitate the distribution of this compound within tissues, influencing its bioavailability and biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-pyridin-4-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYWFIGUFNRYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619854
Record name 1-(Pyridin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116721-57-4
Record name 1-(Pyridin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 50 ml round bottomed flask THF (1 mL) was added to a mixture of 4-bromopyridine (1 g, 6.33 mmol), pyrrolidin-3-ol (0.662 g, 7.60 mmol),2-(dimethylamino)-2'-(dicyclohexylphosphino)biphenyl (0.249 g, 0.63 mmol) and Pd2(dba)3 (0.580 g, 0.63 mmol). To the slurry lithium bis(trimethylsilyl)amide (13.92 mL, 13.92 mmol) was added dropwise at 0 °C and the solution was refluxed at 65 °C overnight for 20 hrs. The reaction mixture was passed through celite, concentrated and column purified (0-20%MeOH/DCM) to obtain 0.447 mg of product.
Quantity
0.0139 mol
Type
reagent
Reaction Step One
Quantity
0.001 L
Type
solvent
Reaction Step Two
Quantity
0.0076 mol
Type
reactant
Reaction Step Three
Quantity
0.00633 mol
Type
reactant
Reaction Step Four
Quantity
0.000633 mol
Type
catalyst
Reaction Step Five
Yield
43.01%

Synthesis routes and methods II

Procedure details

A mixture of 3-hydroxypyrrolidine (9.9 g, 113.64 mmol), 4-bromopyridinium hydrochloride (22.098 g, 113.64 mmol), triethylamine (47.5 mL, 341.0 mmol) and 3:1 ethanol:water (150 mL), in a pressure tube reaction vessel, was purged with nitrogen and sealed. The mixture was heated to 150° C. for 96 hours and cooled. The solvent was evaporated and ethyl acetate (50 mL) was added. After trituration, the organic solvent was decanted off and saved. Methylene chloride (80 mL) and 2 N sodium hydroxide (60 mL) were added to the solid. The mixture was shaken vigorously and was filtered with water and methylene chloride wash to give the title compound as an off-white solid. The organic supernatant and the methylene chloride and water washes were combined. This mixture was extracted with methylene chloride. The organic layer was sodium sulfate dried and concentrated. The residue was triturated with methylene chloride and the solid was filtered. This solid was combined with the solid from above and vacuum dried (100° C. at 133 Pa for 14 hours) to give the title compound as an off-white solid (8.52 g, 46%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
4-bromopyridinium hydrochloride
Quantity
22.098 g
Type
reactant
Reaction Step One
Quantity
47.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3-hydroxypyrrolidine (9.9 g, 113.64 mmol), 4-bromopyridinium hydrochloride (22.098 g, 113.64 mmol), triethylamine (47.5 mL, 341.0 mmol) and 3:1 ethanol:water (150 mL), in a pressure tube reaction vess 1, was purged with nitrogen and sealed. The mixture was heated to 150° C. for 96 hours and cooled. The solvent was evaporated and ethyl acetate (50 mL) was added. After trituration, the organic solvent was decanted off and saved. Methylene chloride (80 mL) and 2 N sodium hydroxide (60 mL) were added to the solid. The mixture was shaken vigorously and was filtered with water and methylene chloride wash to give the title compound as an off-white solid. The organic supernatant and the methylene chloride and water washes were combined. This mixture was extracted with methylene chloride. The organic layer was sodium sulfate dried and concentrated. The residue was triturated with methylene chloride and the solid was filtered. This solid was combined with the solid from above and vacuum dried (100° C. at 133 Pa for 14 hours) to give the title compound as an off-white solid (8.52 g, 46%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
4-bromopyridinium hydrochloride
Quantity
22.098 g
Type
reactant
Reaction Step One
Quantity
47.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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